molecular formula C14H21N B14242134 Benzenemethanamine, N-heptylidene- CAS No. 326591-73-5

Benzenemethanamine, N-heptylidene-

Cat. No.: B14242134
CAS No.: 326591-73-5
M. Wt: 203.32 g/mol
InChI Key: LRSGDTKNLGWKRX-UHFFFAOYSA-N
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Description

This compound belongs to the class of aromatic amines with an alkylidene substituent on the nitrogen, which significantly alters its chemical reactivity and physical properties compared to its parent amine. Schiff bases like this are known for their roles in coordination chemistry, catalysis, and biological applications due to their chelating properties and reversible formation under hydrolytic conditions .

Properties

CAS No.

326591-73-5

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-benzylheptan-1-imine

InChI

InChI=1S/C14H21N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3

InChI Key

LRSGDTKNLGWKRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-heptylidene- typically involves the reaction of benzenemethanamine with heptanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is heated to a temperature range of 30-50°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-heptylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-heptylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-heptylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-heptylidene- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenemethanamine, N-heptylidene- with structurally related benzenemethanamine derivatives, focusing on molecular properties, synthesis, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Benzenemethanamine (Benzylamine) 100-46-9 C₇H₉N 107.15 Primary amine; water-soluble; reactive in alkylation and acylation reactions Precursor for pharmaceuticals, dyes, and surfactants
Benzenemethanamine, N-hydroxy-N-(phenylmethyl) - C₁₄H₁₅NO 213.28 Secondary hydroxylamine; low solubility in water; redox-active Intermediate in organic synthesis and polymer chemistry
Benzenemethanamine, 4-methoxy-α,3-dimethyl-, hydrochloride 104338-21-8 C₁₀H₁₅NO·HCl 201.70 Tertiary amine with methoxy and methyl substituents; crystalline solid Potential pharmaceutical intermediate (e.g., CNS agents)
Benzenemethanamine, N-(1,1-dimethylethyl)- - C₁₁H₁₇N 163.26 Bulky tert-butyl substituent; hydrophobic; stable under basic conditions Ligand in asymmetric catalysis; agrochemical synthesis
Benzenemethanamine, N-heptylidene- - C₁₄H₂₁N 203.33 Imine (Schiff base); hydrolytically labile; forms coordination complexes Metal chelation, corrosion inhibition, and antimicrobial applications

Key Findings:

Structural Influence on Reactivity :

  • Primary amines (e.g., benzylamine) exhibit nucleophilic reactivity, while imines (e.g., N-heptylidene) are electrophilic and participate in cycloaddition or hydrolysis reactions.
  • Bulky substituents (e.g., tert-butyl in ) enhance steric hindrance, reducing reaction rates but improving thermal stability.

Solubility and Stability :

  • Hydrophobic substituents (e.g., heptylidene or tert-butyl) decrease water solubility but increase lipid affinity, making such compounds suitable for membrane-associated applications .
  • Schiff bases like N-heptylidene are prone to hydrolysis under acidic conditions, limiting their use in aqueous environments unless stabilized .

Phenoxybenzamine derivatives (e.g., N-(2-chloroethyl)-substituted benzenemethanamine) demonstrate pharmacological activity as α-adrenergic blockers .

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